N-(3-Cyclopropoxy-5-(dimethylamino)pyridin-2-YL)methanesulfonamide
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Overview
Description
N-(3-Cyclopropoxy-5-(dimethylamino)pyridin-2-YL)methanesulfonamide is an organic compound with the molecular formula C11H17N3O3S and a molecular weight of 271.339 g/mol . This compound is notable for its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a methanesulfonamide group attached to a pyridine ring. These structural features make it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyclopropoxy-5-(dimethylamino)pyridin-2-YL)methanesulfonamide typically involves the reaction of 3-cyclopropoxy-5-(dimethylamino)pyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyclopropoxy-5-(dimethylamino)pyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the methanesulfonamide group.
Substitution: Substituted derivatives at the methanesulfonamide group.
Scientific Research Applications
N-(3-Cyclopropoxy-5-(dimethylamino)pyridin-2-YL)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-5-(dimethylamino)pyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine core but differ in the substituents attached to the ring.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine structure but include a bromine atom and an imidazo ring.
Uniqueness
N-(3-Cyclopropoxy-5-(dimethylamino)pyridin-2-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy and dimethylamino groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H17N3O3S |
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Molecular Weight |
271.34 g/mol |
IUPAC Name |
N-[3-cyclopropyloxy-5-(dimethylamino)pyridin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C11H17N3O3S/c1-14(2)8-6-10(17-9-4-5-9)11(12-7-8)13-18(3,15)16/h6-7,9H,4-5H2,1-3H3,(H,12,13) |
InChI Key |
JJQMTZVEIZBQCT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(N=C1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
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